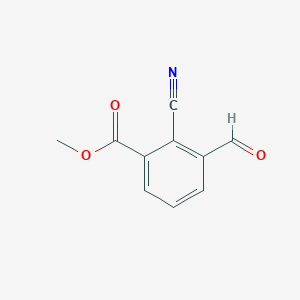

![molecular formula C8H13FN2O B1448819 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol CAS No. 1803589-22-1](/img/structure/B1448819.png)

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol

Vue d'ensemble

Description

“1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol” is a chemical compound with the CAS number 1803589-22-1 . It has a molecular weight of 172.20 and a molecular formula of C8H13FN2O .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a fluoro group at the 5-position and a propan-2-yl group at the 1-position .Applications De Recherche Scientifique

Synthesis and Structural Characterization

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol and its derivatives are often a focus in the field of chemistry due to their intriguing structural characteristics and potential applications. These compounds are primarily synthesized through condensation reactions and are structurally characterized using techniques like X-ray single crystal structure determination, providing insights into their molecular geometry and stability. The dihedral angles between the pyrazole and fluoro-substituted rings are of particular interest, aiding in understanding the compound's spatial configuration (Loh et al., 2013).

Molecular Analysis and Docking Studies

Extensive molecular analyses like FT-IR, NBO, HOMO-LUMO, and MEP are conducted to understand the compound's stability, charge distribution, and reactivity. These studies reveal that the carbonyl group often holds a significant negative charge, making it a reactive site in the molecule. Additionally, first hyperpolarizability calculations suggest potential applications in nonlinear optics. Molecular docking studies indicate that specific structural components, such as the fluorine atom attached to the benzene ring, play a crucial role in the molecule's binding capacity, hinting at potential inhibitory activity against specific enzymes and its application in fields like anti-neoplastic research (Mary et al., 2015).

Catalytic and Antimicrobial Applications

Derivatives of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol are also synthesized for their potential catalytic activities and antimicrobial properties. The structural characterization of these derivatives, often involving dicopper(II) complexes, provides insights into their potential as catalysts in various chemical reactions. Additionally, antimicrobial evaluations of these compounds reveal significant to moderate activity, suggesting their possible use in developing new antimicrobial agents (Zhang et al., 2007; Mistry et al., 2016).

Fluorescent Chemosensor Development

Another notable application of these compounds is in the development of fluorescent chemosensors. Pyrazoline derivatives, synthesized through multi-step processes, exhibit unique photophysical properties and demonstrate positive solvatochromism. They can function as effective fluorescent chemosensors, particularly for detecting metal ions like Fe3+ in solutions, showcasing their potential in environmental monitoring and analytical chemistry (Khan, 2020).

Propriétés

IUPAC Name |

1-(5-fluoro-1-propan-2-ylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN2O/c1-5(2)11-8(9)7(4-10-11)6(3)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWUPFPRVHJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

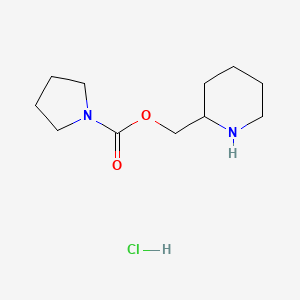

![N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1448739.png)

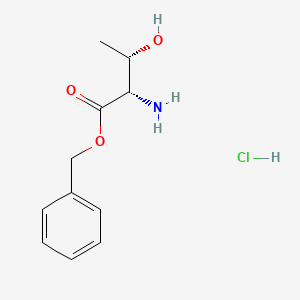

![(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride](/img/structure/B1448740.png)

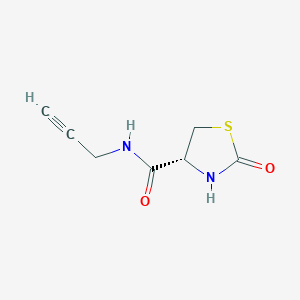

![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1448745.png)

![3-[2-(tert-Butyl-dimethylsilanyloxy)ethoxy]propane-1,2-diol](/img/structure/B1448756.png)